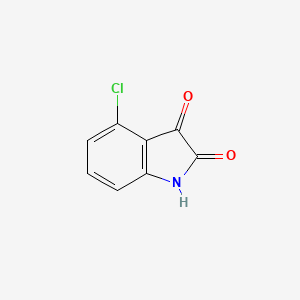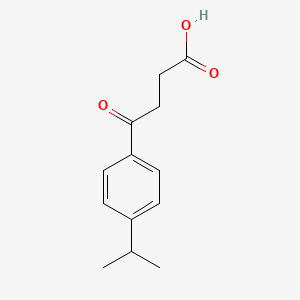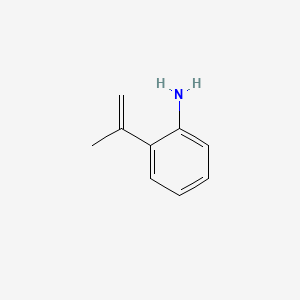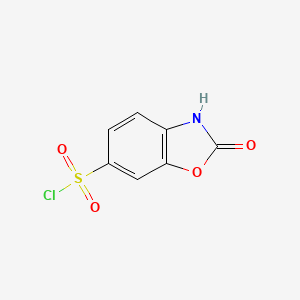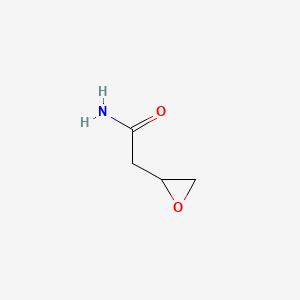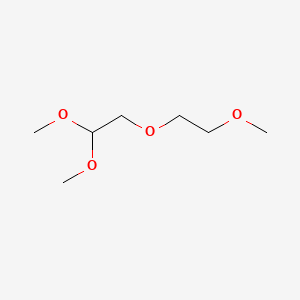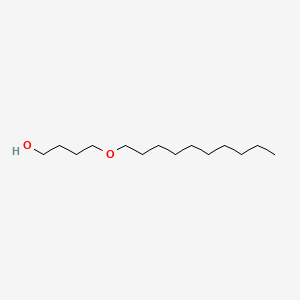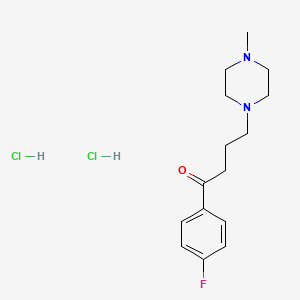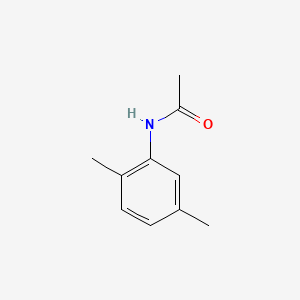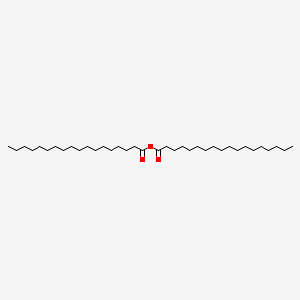
硬脂酸酐
描述
Stearic anhydride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to almost white powder to crystal .
Synthesis Analysis
The synthesis of stearic anhydride involves an amidation reaction between diethylenetriamine and stearic acid .Molecular Structure Analysis
The molecular structure of stearic anhydride is represented by the linear formula [CH3(CH2)16CO]2O . Its molecular weight is 550.94 .Chemical Reactions Analysis
Stearic anhydride undergoes a general mechanism of anhydride reactions, which includes a nucleophilic attack on the carbonyl and the removal of the leaving group . It reacts with water to form carboxylic acids .Physical And Chemical Properties Analysis
Stearic anhydride is a colorless liquid with a strong smell of vinegar (ethanoic acid) . It has a melting point of 70-72 °C . It is insoluble in water as it reacts with it to give ethanoic acid .科学研究应用
Methods of Application or Experimental Procedures
During esterification, the reaction either occurs on the whole starch chains to form conventional starch esters or occurs at the outer surface of the starch molecule, leaving the internal crystalline structure intact . The degree of substitution (DS) for modified starch is targeted within high (1.5–3), medium (0.2–1.5), and low (0.01–0.2). This is as it relates to their application as thickener or stabilizer in food industry, development of thermoplastic and biodegradable materials .
Results or Outcomes
The impact of reaction medium and catalyst type are examined as it affects the degree of substitution . The degree of rupturing with subsequent esterification of starch has been reported to be dependent on the agent used, hence classifying the esters formed as organic or inorganic .
2. Dual Modification of Starch
Summary of the Application
Dual modification techniques have been employed to improve the properties of starch. This involves a two-step process where the starch is first modified by one method (like esterification using Stearic Anhydride), followed by another modification method .
Methods of Application or Experimental Procedures
The first step involves the esterification of starch using Stearic Anhydride. The second step could involve various methods like oxidation, cross-linking, etc . The degree of substitution (DS) is often considered as the primary factor in view of its contribution to estimate substituted groups of starch esters .
Results or Outcomes
The dual modification of starch improves its properties significantly, making it suitable for various applications in the food industry. The impact of the reaction medium and catalyst type are examined as it affects the degree of substitution .
3. Starch Activation
Summary of the Application
Starch activation is a process that involves the modification of starch using various agents, including Stearic Anhydride. This process enhances the properties of starch, making it more suitable for various industrial applications .
Methods of Application or Experimental Procedures
The process of starch activation involves the reaction of starch with Stearic Anhydride under specific conditions. The degree of substitution (DS) is often considered as the primary factor in view of its contribution to estimate substituted groups of starch esters .
Results or Outcomes
The activation of starch improves its properties significantly, making it suitable for various applications in the chemical industry. The impact of the reaction medium and catalyst type are examined as it affects the degree of substitution .
安全和危害
未来方向
属性
IUPAC Name |
octadecanoyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJVHUWVQNLPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014665 | |
| Record name | Octadecanoic acid, 1,1'-anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stearic anhydride | |
CAS RN |
638-08-4 | |
| Record name | Stearic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 1,1'-anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 1,1'-anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylbenzo[1,2,4]triazine](/img/structure/B1294894.png)
